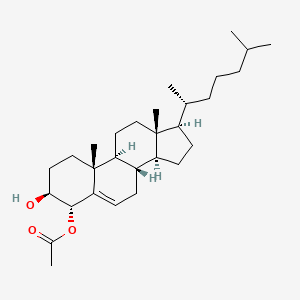

(3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

A study by Ndom et al. (2006) isolated compounds including 3beta-hydroxyolean-12-en-28-oic acid from Senecio burtonii, highlighting the potential of such compounds in phytochemical research and their natural occurrence in plants (Ndom et al., 2006).

Ruan et al. (1999) focused on an improved synthesis of cholest-5-ene-3beta,20,22-triol, a compound related to steroid hormone formation, indicating the relevance of similar compounds in synthetic organic chemistry and hormonal research (Ruan et al., 1999).

Thao et al. (2010) extracted triterpenoids from Camellia japonica, including 3beta-O-acetyl-16beta-hydroxyolean-12-ene, for cytotoxicity testing against cancer cell lines, demonstrating the potential of similar compounds in cancer research (Thao et al., 2010).

Mellado et al. (2004) isolated polyoxygenated steroids from the Antarctic octocoral Dasystenella acanthina, including 3alpha-acetoxy-25-hydroxycholest-4-en-6-one, showing the exploration of marine natural products for bioactive compounds (Mellado et al., 2004).

Pataki and Jensen (1976) explored the synthesis of fluorinated 3β-hydroxypregn-5-en-20-one derivatives, indicating the importance of such compounds in the development of fluorinated steroids (Pataki & Jensen, 1976).

Gu et al. (2002) isolated sesquiterpenoids from Tithonia diversifolia, including 3beta-acetoxy-8beta-isobutyryloxyreynosin, for potential cancer chemopreventive activity, again highlighting the relevance in cancer research (Gu et al., 2002).

Šarek et al. (2005) correlated the cytotoxic activity of betulinines and their hydroxy analogues, including 3beta-hydroxy analogues, in tumor cell lines, showing the potential of these compounds in tumor research (Šarek et al., 2005).

Tanaka et al. (2000) isolated bioactive steroids, including 3beta-hydroxy-4alpha, 14alpha-dimethyl-5alpha-ergosta-8,24(28)-dien-11 -one from Euphorbia chamaesyce, indicating the pharmaceutical potential of such compounds (Tanaka et al., 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJTVKFJMIGFR-WAJRRKGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857742 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2515-18-6 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)